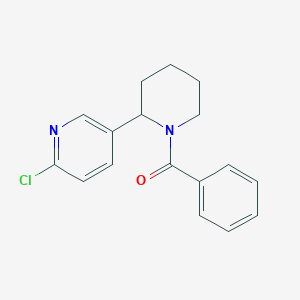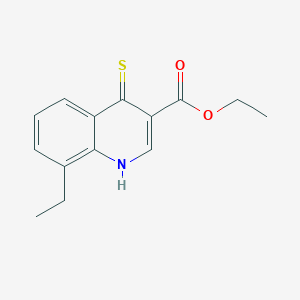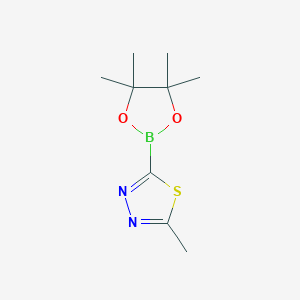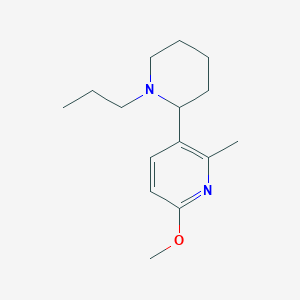
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is a chemical compound that features a chloropyridine moiety linked to a piperidine ring, which is further connected to a phenyl group via a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is prepared through chlorination of pyridine using reagents like thionyl chloride or phosphorus pentachloride.
Piperidine Ring Formation: The chloropyridine intermediate is then reacted with piperidine under basic conditions to form the 6-chloropyridin-3-ylpiperidine intermediate.
Methanone Bridge Formation: The final step involves the reaction of the 6-chloropyridin-3-ylpiperidine intermediate with benzoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of (2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloropyridine hydrochloride
- 6-Chloropyridin-3-ylmethanol
- 6-Chloropyridin-3-ylamine
Uniqueness
(2-(6-Chloropyridin-3-yl)piperidin-1-yl)(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidine ring and the phenyl group linked via a methanone bridge differentiates it from other chloropyridine derivatives, potentially leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C17H17ClN2O |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
[2-(6-chloropyridin-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H17ClN2O/c18-16-10-9-14(12-19-16)15-8-4-5-11-20(15)17(21)13-6-2-1-3-7-13/h1-3,6-7,9-10,12,15H,4-5,8,11H2 |
Clé InChI |
GUABYOQMVXCKPY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(C1)C2=CN=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)






![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
![2-(p-Tolyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11812676.png)





